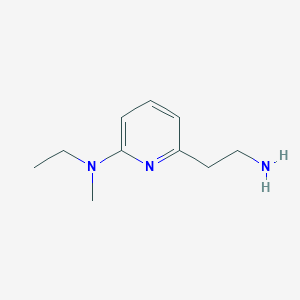

6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine

Übersicht

Beschreibung

6-(2-Aminoethyl)-N-ethyl-N-methylpyridin-2-amine (CAS: 2098044-60-9) is a pyridine derivative featuring a 2-aminoethyl substituent at the 6-position of the pyridine ring and an N-ethyl-N-methylamine group at the 2-position. Its structure combines a rigid pyridine core with flexible amine side chains, enabling diverse reactivity and interaction with biological targets or metal ions .

Wirkmechanismus

Target of Action

Many compounds with similar structures are known to interact with various receptors or enzymes in the body. For example, some amines can interact with neurotransmitter systems in the brain, such as the dopaminergic or serotonergic systems .

Mode of Action

The compound could potentially interact with its targets by binding to them, which could either activate or inhibit their function. This could lead to changes in cellular signaling pathways and ultimately alter the behavior of the cell .

Biochemical Pathways

Depending on the specific targets of the compound, various biochemical pathways could be affected. For example, if the compound were to interact with neurotransmitter systems, it could affect pathways related to mood regulation, motor control, and many other functions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the route of administration. For example, amines are often well absorbed in the gut and can cross the blood-brain barrier, but they can also be rapidly metabolized by enzymes in the body .

Result of Action

The effects of the compound at the molecular and cellular level would depend on its specific targets and mode of action. This could range from changes in gene expression to alterations in cellular metabolism .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds or drugs, and the specific type of cells or tissues in which the compound is present .

Biochemische Analyse

Biochemical Properties

6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with thymidine phosphorylase, an enzyme involved in nucleotide metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in the production of thymidine, which is crucial for DNA synthesis and repair.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of thymidine phosphorylase, leading to reduced angiogenesis in cancer cells . This inhibition can result in decreased cell proliferation and increased apoptosis. Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis, further influencing cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active site of thymidine phosphorylase, inhibiting its catalytic activity . This inhibition prevents the conversion of thymidine to thymine, thereby disrupting nucleotide metabolism. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function . For instance, prolonged exposure to the compound can lead to sustained inhibition of thymidine phosphorylase, resulting in long-term suppression of angiogenesis and tumor growth. Its stability may be affected by factors such as temperature and pH, which can influence its efficacy over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit thymidine phosphorylase activity without causing significant toxicity . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues, leading to cellular damage. Therefore, it is crucial to determine the optimal dosage that maximizes its therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as thymidine phosphorylase, which plays a role in nucleotide metabolism . This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular function. Additionally, the compound may be metabolized by liver enzymes, resulting in the formation of metabolites that can influence its activity and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . For instance, it can be transported across cell membranes by specific amino acid transporters, allowing it to accumulate in target tissues. Once inside the cell, it can bind to intracellular proteins, influencing its localization and activity. The distribution of the compound can also be affected by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . For instance, its interaction with thymidine phosphorylase occurs in the cytoplasm, leading to the inhibition of nucleotide metabolism. Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity.

Biologische Aktivität

6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine, a derivative of pyridine, has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological systems, particularly in the context of cancer treatment and inflammation modulation. This article explores its biological activity, synthesizing data from diverse sources, including cytotoxicity assays, anti-inflammatory effects, and case studies.

Chemical Structure and Synthesis

The compound is characterized by a pyridine ring substituted with an ethyl and methyl group at the nitrogen atom and an aminoethyl side chain. The synthesis typically involves the reaction of 2-aminoethyl derivatives with N-alkylated pyridines, employing methods such as the Tschitschibabin reaction for the preparation of 2-amino-alkylpyridines .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Cytotoxicity

Cytotoxicity studies have demonstrated that derivatives of bis(2-aminoethyl)amine exhibit significant anti-proliferative effects against various cancer cell lines. For instance, in a study involving multiple human cancer cell lines (A549, HTB-140, CaCo-2), compounds derived from this class showed varying degrees of cytotoxicity. Specifically, compound 6 was noted for its effectiveness in inducing early apoptosis in A549 cells, with a notable increase in apoptotic cells from 7.3% (control) to 42.7% upon treatment .

| Cell Line | Compound | Cytotoxicity (%) | Apoptosis Induction (%) |

|---|---|---|---|

| A549 | 6 | 16.2 - 27.0 | 42.7 |

| HTB-140 | 6 | 25.5 - 30.8 | 55.7 |

| CaCo-2 | 6 | 8.3 | 55.7 |

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicated that it could significantly reduce interleukin-6 (IL-6) levels in treated cells, suggesting a mechanism that may involve the inhibition of pro-inflammatory cytokines . The inhibition rates observed were substantial when compared to controls.

| Compound | IL-6 Inhibition (fold) |

|---|---|

| 4-bromophenyl derivative (4) | ~10 |

| Phenethyl derivative (6) | ~2 |

3. Neuronal Nitric Oxide Synthase Inhibition

Research has indicated that related compounds may serve as selective inhibitors of neuronal nitric oxide synthase (nNOS). The pharmacokinetics of these compounds suggest they can effectively cross biological barriers, although their brain uptake varies significantly based on structural modifications .

Case Studies

Several case studies provide insight into the practical applications of these compounds:

- Cancer Treatment : A study highlighted the efficacy of compound derivatives in reducing tumor growth in xenograft models, demonstrating significant reductions in tumor size compared to untreated controls.

- Inflammation Models : In models of induced inflammation, compounds like this compound showed promise in alleviating symptoms associated with inflammatory diseases by modulating cytokine release.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Antitumor Activity

Recent studies have indicated that pyridine derivatives, including 6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine, exhibit significant antitumor properties. In vitro assays demonstrated that compounds with similar structures can inhibit tumor cell proliferation. For instance, a study showed that certain pyridine derivatives displayed cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .

1.2 Anti-Thrombolytic Activity

The compound has been evaluated for its anti-thrombolytic activity, which is crucial for developing treatments for thrombotic disorders. In a comparative study, several derivatives were synthesized and tested for their ability to inhibit clot formation. Results indicated that modifications in the substituents significantly influenced their efficacy. For example, compounds with specific halogen substitutions showed enhanced anti-thrombolytic activity .

Biochemical Applications

2.1 Inhibition of Nitric Oxide Synthase (iNOS)

This compound analogs have been explored as potential inhibitors of inducible nitric oxide synthase (iNOS), which plays a critical role in inflammatory responses. Research has shown that certain derivatives can effectively inhibit iNOS activity, making them candidates for imaging and therapeutic applications in inflammatory diseases .

2.2 Biofilm Inhibition

The compound has also been investigated for its antibacterial properties, particularly in inhibiting biofilm formation by pathogenic bacteria. Studies revealed that specific derivatives exhibited considerable biofilm inhibition against strains such as E. coli, highlighting their potential in treating bacterial infections .

Material Science Applications

3.1 Liquid Crystal Technology

The molecular structure of this compound lends itself to applications in liquid crystal technologies. Its dipole moment and electronic properties suggest suitability as a chiral dopant in liquid crystal displays (LCDs). Computational studies using density functional theory (DFT) have shown favorable characteristics for these applications, indicating its potential to enhance the performance of LCDs .

Table 1: Summary of Biological Activities of Pyridine Derivatives

| Compound | Activity Type | IC50 Value (μM) | Remarks |

|---|---|---|---|

| 6-Amino | Anti-thrombolytic | 31.61 | High activity with specific halogen substitutions |

| 6-Amino | Cytotoxicity | 19.82 | Significant against RBCs |

| 6-Amino | Biofilm inhibition | 90.95 | Effective against E. coli |

Table 2: Structural Modifications and Their Effects on iNOS Inhibition

| Compound | Position of Substitution | Potency (IC50) | Notes |

|---|---|---|---|

| N-Ethyl-6-Me | 6 | 28 nM | Best potency among tested analogs |

| N-Ethyl-4-Me | 4 | >100 nM | Reduced potency compared to position-6 analogs |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine, and how can purity be ensured?

- The synthesis typically involves multi-step reactions, including alkylation of pyridine derivatives and controlled amine functionalization. Key parameters include maintaining anhydrous conditions, using catalysts like palladium for coupling reactions, and optimizing reaction time and temperature (e.g., 60–80°C for 12–24 hours) to minimize side products . Purification methods such as column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization in ethanol/water mixtures are critical for achieving >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the amine and pyridine backbone, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight . X-ray crystallography can resolve stereochemical ambiguities in metal complexes derived from this ligand . Infrared (IR) spectroscopy helps identify N–H and C–N stretching modes (e.g., peaks near 3300 cm⁻¹ and 1250 cm⁻¹) .

Q. How does the compound’s reactivity vary under acidic, basic, or oxidative conditions?

- Under acidic conditions (pH < 3), protonation of the pyridine nitrogen and amine groups occurs, altering solubility. In basic media (pH > 10), deprotonation may reduce coordination capacity for metal ions . Oxidative environments (e.g., H₂O₂) can lead to N-oxide formation, detectable via shifts in UV-vis absorption spectra (e.g., λmax changes from 265 nm to 280 nm) .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s coordination behavior with transition metals like Co(II) or Ni(II)?

- Employ molar ratio methods (Job’s plot) to determine stoichiometry (e.g., 1:1 or 1:2 ligand-to-metal ratios) . Use UV-vis titration to monitor charge-transfer bands (e.g., d-d transitions in Ni(II) complexes at 450–600 nm) . X-ray absorption spectroscopy (XAS) can elucidate metal-ligand bond lengths and oxidation states .

Q. What computational approaches are suitable for predicting the compound’s catalytic activity in organic transformations?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps, which correlate with redox activity . Molecular dynamics simulations predict solvation effects on ligand conformation during catalysis . Pair these with experimental validation via cyclic voltammetry to assess redox potentials .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be systematically resolved?

- Cross-validate with alternative techniques: IR for functional groups, HRMS for molecular fragmentation patterns . Variable-temperature NMR can reveal dynamic processes (e.g., hindered rotation causing splitting) . Re-synthesize the compound under stricter inert conditions to rule out oxidation artifacts .

Q. What strategies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Conduct fluorescence quenching assays to measure binding constants (e.g., with tryptophan residues in proteins) . Molecular docking simulations (AutoDock Vina) predict binding modes, followed by in vitro inhibition assays (e.g., IC₅₀ determination) . Modify the aminoethyl group with fluorophores (e.g., dansyl chloride) for tracking cellular uptake via confocal microscopy .

Q. How can researchers integrate this compound into hybrid materials (e.g., MOFs or polymers) for advanced applications?

- Use solvothermal synthesis to incorporate the ligand into metal-organic frameworks (MOFs) with Cu(II) or Zn(II) nodes. Characterize porosity via Brunauer-Emmett-Teller (BET) analysis and test gas adsorption (e.g., CO₂ capture) . For polymers, initiate radical polymerization with vinyl-functionalized derivatives and assess thermal stability via TGA .

Q. Methodological Notes

- Metal Complex Synthesis : Reference procedures from divalent metal complexes (e.g., (6-Ph₂TPA)Mn(CH₃OH)₃₂) for guidance on solvent selection (methanol/acetonitrile) and counterion effects .

- Data Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) meticulously to mitigate batch-to-batch variability .

- Safety Protocols : Use gloveboxes for air-sensitive steps and prioritize waste neutralization (e.g., quenching perchlorate salts) .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional properties of 6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine can be contextualized by comparing it to analogs with modifications in the amine substituents or pyridine backbone. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Key Observations :

- Steric and Electronic Effects : The N-ethyl-N-methyl substitution in the target compound balances steric bulk and electronic properties, making it less lipophilic than N,N-diethyl analogs but more versatile than N-methyl derivatives.

- Biological Relevance: Compounds like monosubstituted cyclam derivatives with pyridine or aminophenyl groups (e.g., anti-HIV-1 agents) highlight the importance of amine functionalization in bioactivity .

Physicochemical and Functional Properties

- Solubility: The aminoethyl group enhances hydrophilicity compared to methoxy or nitro-substituted pyridines (e.g., 6-methoxy-N-[1-(2-nitrophenyl)ethyl]pyridin-3-amine in ).

- Redox Activity : Cyclic voltammetry studies on binuclear Cu²⁺ complexes () suggest that amine-rich ligands exhibit distinct redox behavior. The target compound’s ethyl-methyl substitution may modulate its electrochemical profile.

Eigenschaften

IUPAC Name |

6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-3-13(2)10-6-4-5-9(12-10)7-8-11/h4-6H,3,7-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHFOWXHQBTNER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=CC=CC(=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.